

Application Notes and Protocols for the Quantification of Strigolactones in rms5 Mutants

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Compound of Interest

Compound Name: RMS5

Cat. No.: B11936823

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed methodology for the quantification of strigolactones (SLs) in **rms5** mutants, which are known to be deficient in SL biosynthesis. The protocols outlined below are based on established methods in the field and are intended to guide researchers in accurately measuring SL levels in plant tissues and exudates.

Introduction

Strigolactones are a class of carotenoid-derived plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and symbiotic interactions with arbuscular mycorrhizal fungi. The biosynthesis of strigolactones is a complex process involving several key enzymes. In pea (*Pisum sativum*), the RAMOSUS5 (**RMS5**) gene encodes a carotenoid cleavage dioxygenase 7 (CCD7), a critical enzyme in the SL biosynthetic pathway. Mutations in the **RMS5** gene lead to a significant reduction or complete absence of strigolactones, resulting in a characteristic increased branching phenotype.

Accurate quantification of strigolactones in **rms5** mutants compared to their wild-type counterparts is essential for understanding the genetic and molecular basis of strigolactone function. This document provides detailed protocols for the extraction, purification, and quantification of strigolactones using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation: Strigolactone Levels in rms5 Mutants

The primary phenotype of **rms5** mutants is a deficiency in strigolactone production. Quantitative analysis of strigolactones in wild-type and **rms5** mutant plants consistently demonstrates a significant reduction or absence of these compounds in the mutant. The following table summarizes the expected quantitative data based on published literature.

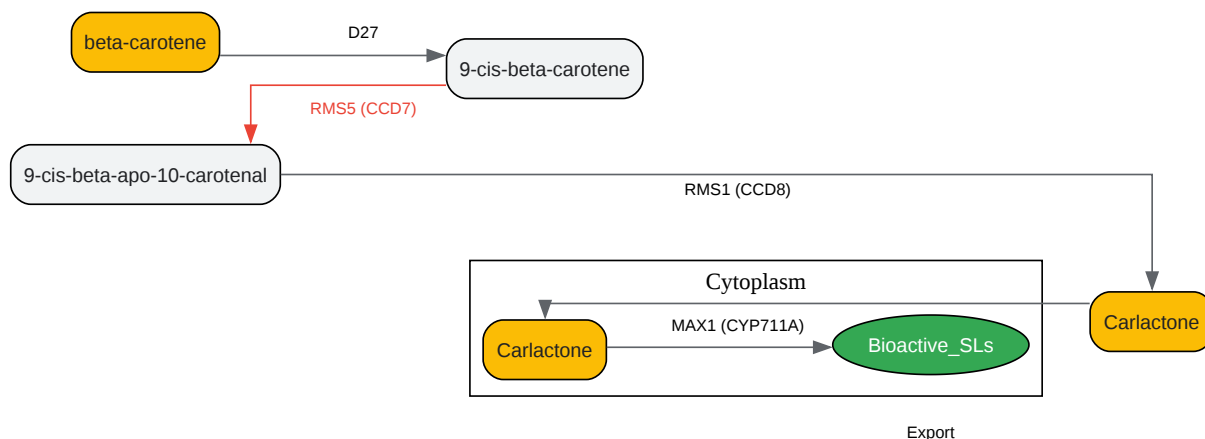
| Plant Line | Genotype | Strigolactone (Orobanchyl Acetate) Level in Root Exudates | Reference |
|----------------|----------|---|-----------|
| Wild-Type (WT) | RMS5 | Detected | [1][2] |
| rms5 mutant | rms5 | Not Detected / Below Limit of Detection | [1][2] |

Note: The primary strigolactone identified in pea root exudates is orobanchyl acetate. The levels in wild-type plants are typically in the picogram to nanogram range per gram of fresh weight of root tissue or per plant for root exudates, but are undetectable in **rms5** mutants using standard LC-MS/MS methods.

Signaling Pathway and Experimental Workflow

Strigolactone Biosynthesis Pathway

The following diagram illustrates the canonical strigolactone biosynthesis pathway, highlighting the critical role of **RMS5** (CCD7).

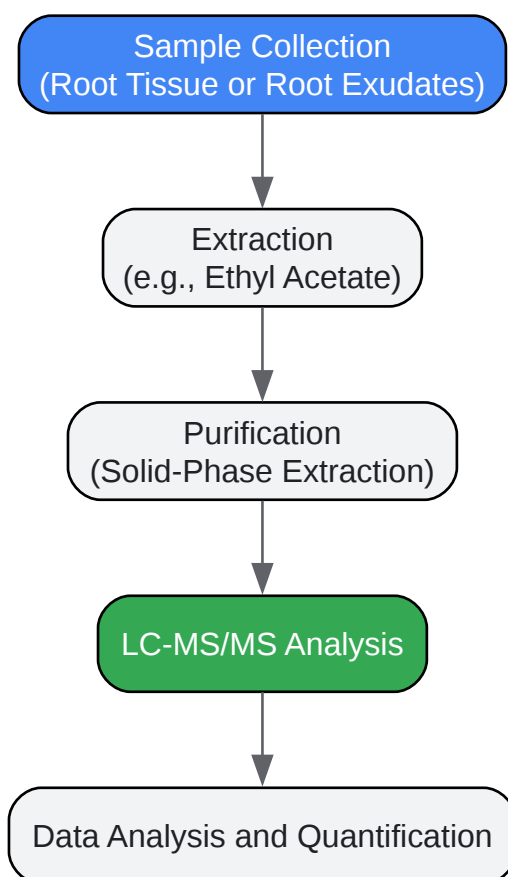


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Strigolactone biosynthesis pathway highlighting the role of **RMS5** (CCD7).

Experimental Workflow for Strigolactone Quantification

The diagram below outlines the general workflow for the quantification of strigolactones from plant samples.



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General workflow for strigolactone quantification.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of strigolactones from both root exudates and root tissue.

Protocol 1: Strigolactone Extraction from Root Exudates

This protocol is adapted from established methods for collecting and extracting strigolactones secreted by plant roots.

Materials:

- Wild-type and **rms5** mutant pea plants
- Hydroponic culture system or pots with a sterile substrate (e.g., sand or vermiculite)

- Milli-Q water
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol (HPLC grade)
- Acetone (HPLC grade)
- Rotary evaporator
- Glass vials

Procedure:

- Plant Growth and Collection of Root Exudates:
 - Grow wild-type and **rms5** mutant plants under controlled conditions. For hydroponic systems, the nutrient solution can be replaced with Milli-Q water for the collection period.
 - For pot-grown plants, gently wash the roots to remove the substrate.
 - Place the plants with their roots submerged in a known volume of Milli-Q water for 24-48 hours to collect the root exudates.
- Extraction of Strigolactones:
 - After the collection period, remove the plants and filter the water containing the root exudates to remove any debris.
 - Transfer the filtered solution to a separatory funnel.
 - Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.
 - Collect the upper ethyl acetate phase. Repeat the extraction two more times.

- Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
- Purification by Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge by washing with methanol followed by Milli-Q water.
 - Load the dried ethyl acetate extract onto the conditioned SPE cartridge.
 - Wash the cartridge with water to remove polar impurities.
 - Elute the strigolactones from the cartridge using acetone or a mixture of acetone and water.
- Sample Concentration:
 - Evaporate the eluate to dryness using a rotary evaporator or a gentle stream of nitrogen.
 - Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 100 µL of 25% acetonitrile in water) for LC-MS/MS analysis.

Protocol 2: Strigolactone Extraction from Root Tissue

This protocol describes the extraction of strigolactones from plant root tissue.

Materials:

- Wild-type and **rms5** mutant pea roots
- Liquid nitrogen
- Mortar and pestle or tissue homogenizer
- Ethyl acetate (HPLC grade) containing an internal standard (e.g., d6-5-deoxystrigol)
- Anhydrous sodium sulfate
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

- Methanol (HPLC grade)
- Acetone (HPLC grade)
- Rotary evaporator
- Glass vials

Procedure:

- Sample Preparation:
 - Harvest fresh root tissue from wild-type and **rms5** mutant plants.
 - Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
- Extraction:
 - Transfer a known weight of the powdered root tissue (e.g., 1 gram) to a centrifuge tube.
 - Add a known volume of cold ethyl acetate containing a suitable internal standard. The internal standard is crucial for accurate quantification to correct for sample loss during extraction and analysis.
 - Vortex the mixture thoroughly and incubate on a shaker at 4°C for at least 1 hour.
 - Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
 - Collect the supernatant (ethyl acetate phase). Repeat the extraction with the pellet for a second time.
 - Pool the supernatants and dry over anhydrous sodium sulfate.
- Purification and Concentration:

- Follow steps 3 and 4 from Protocol 1 for the purification and concentration of the root tissue extract.

Protocol 3: LC-MS/MS Quantification of Strigolactones

This protocol provides a general framework for the analysis of strigolactone extracts by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Instrumentation and Conditions:

- **Liquid Chromatograph:** A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
- **Column:** A C18 reversed-phase column suitable for the separation of small molecules.
- **Mobile Phase:** A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
- **Mass Spectrometer:** A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ion mode is typically used for strigolactone analysis.
- **Detection Mode:** Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target strigolactones and the internal standard must be determined.

Procedure:

- **Standard Curve Preparation:**
 - Prepare a series of standard solutions of the target strigolactone(s) (e.g., orobanchyl acetate) and the internal standard at known concentrations.
 - Analyze the standards by LC-MS/MS to generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- **Sample Analysis:**

- Inject the reconstituted samples from the extraction protocols into the LC-MS/MS system.
- Acquire data in MRM mode, monitoring the specific transitions for the target strigolactones and the internal standard.
- Data Analysis and Quantification:
 - Integrate the peak areas for the target strigolactones and the internal standard in the chromatograms of the samples.
 - Calculate the peak area ratio.
 - Determine the concentration of the strigolactones in the samples by interpolating the peak area ratio onto the standard curve.
 - Express the final concentration as the amount of strigolactone per gram of fresh weight of root tissue or per plant for root exudates.

Conclusion

The methodologies described in these application notes and protocols provide a comprehensive guide for the quantification of strigolactones in **rms5** mutants and wild-type plants. The combination of efficient extraction and purification techniques with the high sensitivity and specificity of LC-MS/MS analysis allows for the accurate determination of strigolactone levels. The expected outcome of these experiments is the confirmation of strigolactone deficiency in **rms5** mutants, which is a cornerstone for further research into the role of these hormones in plant development and interaction with the environment.

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References

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